molecular formula C15H15N3S B14576051 4,6-Diphenyl-1,3,5-triazinane-2-thione CAS No. 61582-10-3

4,6-Diphenyl-1,3,5-triazinane-2-thione

Cat. No.: B14576051
CAS No.: 61582-10-3
M. Wt: 269.4 g/mol
InChI Key: HAVHREDDOCMJIU-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazine ring with two phenyl groups attached at the 4 and 6 positions and a thione group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-1,3,5-triazinane-2-thione typically involves a three-component cyclocondensation reaction. This reaction can be catalyzed by various acids, such as acetic acid, trifluoroacetic acid, and trichloroacetic acid. The reaction starts with the interaction of benzaldehyde and ammonia, followed by the formation of the triazine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4,6-Diphenyl-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the phenyl groups can participate in π-π interactions, contributing to the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 4,6-Diphenyl-1,3,5-triazinane-2-thione is unique due to its specific combination of phenyl and thione groups, which confer distinct chemical and physical properties

Properties

CAS No.

61582-10-3

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4,6-diphenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C15H15N3S/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H2,17,18,19)

InChI Key

HAVHREDDOCMJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(NC(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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